molecular formula C9H8BrN3 B3046352 7-Bromoquinoline-3,4-diamine CAS No. 1232149-37-9

7-Bromoquinoline-3,4-diamine

Cat. No.: B3046352
CAS No.: 1232149-37-9
M. Wt: 238.08
InChI Key: SYMORBBHPXGJHS-UHFFFAOYSA-N
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Description

7-Bromoquinoline-3,4-diamine is a chemical compound with the molecular formula C9H8BrN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has gained significant attention in scientific research due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Scientific Research Applications

7-Bromoquinoline-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

While specific safety and hazard information for 7-Bromoquinoline-3,4-diamine is not available, it is generally advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes when handling similar chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-3,4-diamine typically involves the reduction of 7-bromo-3-nitroquinolin-4-amine. One common method includes the use of tin (II) chloride dihydrate in ethyl acetate under reflux conditions for about 3 hours . This method yields the desired compound with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinoline-3,4-diamine undergoes various chemical reactions, including:

    Reduction: The reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

    Oxidation: Oxidation reactions leading to the formation of quinoline derivatives.

Common Reagents and Conditions:

    Reduction: Tin (II) chloride dihydrate in ethyl acetate.

    Substitution: Nucleophilic substitution reactions using bases or other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Reduction: this compound from 7-bromo-3-nitroquinolin-4-amine.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides and other oxidized products.

Mechanism of Action

The mechanism of action of 7-Bromoquinoline-3,4-diamine involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Quinoline: The parent compound, widely used in various applications.

    7-Bromoquinoline: A closely related compound with similar chemical properties.

    3,4-Diaminoquinoline: Another derivative with distinct biological activities.

Uniqueness: 7-Bromoquinoline-3,4-diamine is unique due to the presence of both bromine and amino groups on the quinoline ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-bromoquinoline-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMORBBHPXGJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Br)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309545
Record name 7-Bromo-3,4-quinolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232149-37-9
Record name 7-Bromo-3,4-quinolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232149-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3,4-quinolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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